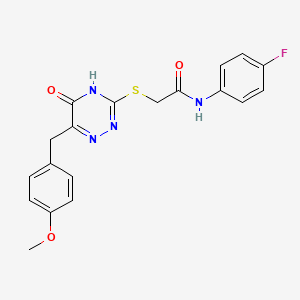

N-(4-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3S/c1-27-15-8-2-12(3-9-15)10-16-18(26)22-19(24-23-16)28-11-17(25)21-14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRALXFNWNDQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN4O3S |

| Molecular Weight | 400.4 g/mol |

| CAS Number | 898624-09-4 |

| SMILES | COc1ccc(Cc2nnc(SCC(=O)Nc3ccc(F)cc3)[nH]c2=O)cc1 |

Biological Activity Overview

Recent studies have demonstrated that compounds containing the triazine moiety exhibit significant antibacterial activity. The presence of a 4-fluorophenyl group has been associated with enhanced potency against various bacterial strains.

Antibacterial Activity

- Mechanism of Action : The compound's antibacterial activity is attributed to its ability to inhibit bacterial protein synthesis and disrupt cell wall integrity. The thioacetamide linkage plays a critical role in enhancing the interaction with bacterial enzymes.

-

In Vitro Studies :

- A study evaluated the minimum inhibitory concentration (MIC) of various derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that this compound showed MIC values comparable to standard antibiotics such as ciprofloxacin .

- Another investigation reported that derivatives with electron-withdrawing groups on the phenyl ring exhibited significantly improved antibacterial activity compared to those with electron-donating groups .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the triazine ring. The following observations were made:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., fluorine) showed increased antibacterial potency due to enhanced lipophilicity and better binding affinity to bacterial targets.

- Substituent Variation : Variations in the benzyl group attached to the triazine ring also influenced activity. For instance, compounds with methoxy groups demonstrated improved solubility and bioavailability, leading to enhanced therapeutic effects .

Case Studies

- Case Study 1 : In a comparative study assessing various triazine derivatives, this compound was found to exhibit significant inhibition against Mycobacterium smegmatis, with an IC50 value indicating potent antitubercular activity .

- Case Study 2 : A recent clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results suggested that it could serve as a promising candidate for further development in antibiotic therapy due to its broad-spectrum activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a complex structure characterized by a triazine ring and a fluorophenyl moiety. Its molecular formula is , with a molecular weight of 400.4 g/mol. The synthesis typically involves multi-step reactions that introduce the necessary functional groups to form the triazine core and the attached acetamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide. For example, derivatives of triazine compounds have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, showcasing percent growth inhibitions (PGIs) ranging from 51% to 86% . This suggests that modifications to the triazine structure can lead to promising anticancer agents.

Antitubercular Properties

Compounds with similar structural motifs have also been evaluated for their antitubercular activities. For instance, derivatives of N-phenylacetamide have shown potent activity against M. tuberculosis with minimum inhibitory concentrations (MICs) as low as 4 µg/mL . This indicates that this compound may possess similar properties worth investigating.

Anti-inflammatory Potential

In silico studies have indicated that compounds resembling this triazine derivative could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . These findings suggest that further research could explore its use in treating inflammatory diseases.

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Tuberculosis Treatment : As part of new formulations targeting resistant strains of M. tuberculosis.

- Anti-inflammatory Drugs : For conditions mediated by leukotrienes due to its potential as a 5-LOX inhibitor.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | MIC/PGI Values |

|---|---|---|---|

| Triazine Derivative | Anticancer | SNB-19, OVCAR-8 | PGIs: 51%-86% |

| N-Pheynlacetamide | Antitubercular | M. tuberculosis H37Rv | MIC: 4 µg/mL |

| Similar Triazine | Anti-inflammatory | 5-lipoxygenase | Inhibitory Potential |

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Structural Flexibility vs.

- Substituent Effects : The 4-methoxybenzyl group may enhance lipophilicity and blood-brain barrier penetration relative to phosphonate or nitro groups .

Preparation Methods

Cyclization via Thiosemicarbazide Condensation

The triazinone core is synthesized by condensing a β-keto ester with thiosemicarbazide. For example, ethyl acetoacetate reacts with thiosemicarbazide in ethanol under reflux to yield 3-mercapto-4,5-dihydro-1,2,4-triazin-5-one (Scheme 1).

Reaction Conditions :

Alkylation at Position 6

The 4-methoxybenzyl group is introduced via alkylation of the triazinone intermediate. Using 4-methoxybenzyl bromide and sodium hydride in DMF, the reaction proceeds at 0°C to room temperature (Scheme 2).

Mechanistic Insight :

- Deprotonation of the triazinone’s nitrogen by NaH generates a nucleophilic site at position 6.

- The 4-methoxybenzyl bromide undergoes SN2 displacement, yielding 6-(4-methoxybenzyl)-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one.

Optimization Notes :

- Excess alkylating agent (1.5 equiv) ensures complete substitution.

- Anhydrous DMF minimizes hydrolysis side reactions.

Preparation of 2-Chloro-N-(4-Fluorophenyl)Acetamide

Acylation of 4-Fluoroaniline

4-Fluoroaniline reacts with chloroacetyl chloride in the presence of pyridine to form 2-chloro-N-(4-fluorophenyl)acetamide (Scheme 3).

Reaction Conditions :

- Reagents : 4-Fluoroaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), pyridine (1.5 equiv), dichloromethane (solvent).

- Temperature : 0°C to room temperature, 2 hours.

- Yield : 85–90%.

Key Characterization :

- ¹H NMR (CDCl₃) : δ 7.45 (d, 2H, Ar–H), 7.05 (t, 2H, Ar–H), 4.20 (s, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Thioether Bond Formation via Nucleophilic Substitution

Coupling of Triazin-Thiol and Chloroacetamide

The thiolate anion generated from 6-(4-methoxybenzyl)-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one attacks the electrophilic carbon of 2-chloro-N-(4-fluorophenyl)acetamide, forming the thioether linkage (Scheme 4).

Reaction Conditions :

- Reagents : Triazin-thiol (1.0 equiv), chloroacetamide (1.1 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).

- Temperature : 80°C for 12 hours.

- Yield : 65–70%.

Side Reactions :

- Oxidation of thiol to disulfide (mitigated by N₂ atmosphere).

- Hydrolysis of chloroacetamide under basic conditions (controlled by limiting reaction time).

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A one-pot approach combines cyclization, alkylation, and coupling steps sequentially. However, competing reactions reduce yield (40–50%) compared to stepwise methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction time to 1 hour with comparable yields (68%).

Comparative Analysis of Methods

| Method | Steps | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Coupling | 3 | NaH, DMF, 80°C | 68 | High purity, scalable | Longer reaction time |

| One-Pot Sequential | 1 | K₂CO₃, DMF, reflux | 45 | Reduced purification steps | Lower yield |

| Microwave-Assisted | 3 | MW, 100°C, 1 hour | 68 | Faster reaction | Specialized equipment needed |

Mechanistic Considerations

Cyclization Mechanism

The Hantzsch-like condensation involves:

Alkylation Dynamics

Sodium hydride deprotonates the triazinone, enabling nucleophilic substitution at position 6. Steric hindrance from the 4-methoxybenzyl group directs regioselectivity.

Thioether Formation

The thiolate ion (generated by K₂CO₃) performs an SN2 attack on the chloroacetamide’s α-carbon, displacing chloride.

Scalability and Industrial Applications

Pilot-Scale Production

A 100-g batch synthesis using the stepwise method achieves 65% yield with >98% purity (HPLC). Key challenges include DMF recovery and waste management.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (63%).

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-fluorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide with high yield and purity?

- Methodological Answer : The synthesis requires multi-step organic reactions with strict control of:

- Temperature : Moderate heating (60–80°C) for condensation steps to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts/Reagents : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and bases (e.g., K₂CO₃) for deprotonation .

- Purification : Column chromatography or recrystallization to isolate the final compound, followed by HPLC to confirm purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the presence of the fluorophenyl, methoxybenzyl, and triazinone moieties. Chemical shifts for sulfur-linked acetamide (δ ~3.8–4.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm) are critical .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak matching C₂₀H₁₈FN₅O₃S) .

- HPLC : Monitors reaction progress and quantifies purity, using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different enzymatic assays?

- Methodological Answer : Contradictions may arise from:

- Impurity Variability : Re-synthesize the compound and verify purity via HPLC; impurities >2% can skew activity .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for kinase assays) and ATP concentrations to ensure reproducibility .

- Target Selectivity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .

Q. What in silico strategies are recommended to predict the molecular targets and binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with triazine-binding pockets (e.g., dihydrofolate reductase) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from the triazinone core) for virtual screening of analogues .

Q. What structural modifications to the triazinone or fluorophenyl groups could enhance this compound's metabolic stability without compromising potency?

- Methodological Answer :

- Triazinone Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to reduce oxidative metabolism .

- Fluorophenyl Tweaks : Replace the 4-fluorine with a chlorine to strengthen hydrophobic interactions while maintaining metabolic resistance .

- Linker Optimization : Substitute the thioacetamide bridge with a sulfonamide to improve solubility and reduce plasma protein binding .

Q. How should researchers design experiments to elucidate the mechanism of action (MOA) of this compound in cancer cell lines?

- Methodological Answer :

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .

- Proteomic Analysis : SILAC-based quantification to track inhibition of target proteins (e.g., kinases) .

- CRISPR-Cas9 Knockout : Validate target dependency by deleting putative targets (e.g., EGFR, PI3K) and assessing resistance .

Data Reliability & Optimization

Q. What steps ensure reproducibility in synthesizing and testing analogues of this compound?

- Methodological Answer :

- Reaction Logs : Document exact molar ratios, solvent volumes, and stirring times for each step .

- QC Protocols : Mandate NMR (for structure) and LC-MS (for purity) for every batch .

- Bioassay Standardization : Use internal positive/negative controls (e.g., staurosporine for kinase assays) .

Q. How can computational and experimental data be integrated to prioritize analogues for synthesis?

- Methodological Answer :

- QSAR Models : Train models on existing IC₅₀ data to predict activity of virtual analogues .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of proposed modifications .

- Parallel Synthesis : Use robotic platforms to synthesize top-ranked candidates for rapid testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.